molecular formula C29H39N7 B14235756 3H-Pyrrolizine-1,2,6,7-tetracarbonitrile, 5-amino-3-(octadecylimino)- CAS No. 408497-80-3

3H-Pyrrolizine-1,2,6,7-tetracarbonitrile, 5-amino-3-(octadecylimino)-

Cat. No.: B14235756
CAS No.: 408497-80-3
M. Wt: 485.7 g/mol
InChI Key: LTXWUWZNOXHPIB-UHFFFAOYSA-N
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Description

3H-Pyrrolizine-1,2,6,7-tetracarbonitrile, 5-amino-3-(octadecylimino)- is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple cyano groups and an octadecylimino substituent, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrrolizine-1,2,6,7-tetracarbonitrile, 5-amino-3-(octadecylimino)- typically involves a nucleophilic substitution reaction on the amino group of the anion 2-(5-amino-3,4-dicyano-2H-pyrrol-2-ylidene)-1,1,2-tricyanoethanide. This reaction is facilitated by a sigmatropic rearrangement via a [1,5]-H shift. The reaction conditions often include the use of specific solvents and controlled temperatures to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as controlled sublimation and the use of specialized equipment to handle the reactive intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrrolizine-1,2,6,7-tetracarbonitrile, 5-amino-3-(octadecylimino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ammonia, water, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, interaction with ammonia can lead to the formation of ammonium salts, while reactions with water can result in protonated species .

Scientific Research Applications

3H-Pyrrolizine-1,2,6,7-tetracarbonitrile, 5-amino-3-(octadecylimino)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3H-Pyrrolizine-1,2,6,7-tetracarbonitrile, 5-amino-3-(octadecylimino)- involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The compound’s cyano groups and amino substituents play a crucial role in its reactivity and ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

408497-80-3

Molecular Formula

C29H39N7

Molecular Weight

485.7 g/mol

IUPAC Name

3-amino-5-octadecyliminopyrrolizine-1,2,6,7-tetracarbonitrile

InChI

InChI=1S/C29H39N7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35-29-26(22-33)24(20-31)27-23(19-30)25(21-32)28(34)36(27)29/h2-18,34H2,1H3

InChI Key

LTXWUWZNOXHPIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN=C1C(=C(C2=C(C(=C(N21)N)C#N)C#N)C#N)C#N

Origin of Product

United States

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